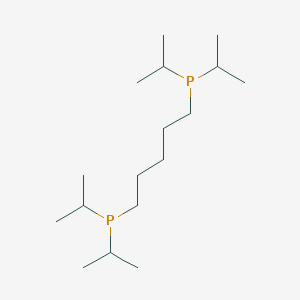
1,5-Bis(diisopropylphosphino)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(diisopropylphosphino)pentane is an organophosphorus compound with the chemical formula C13H30P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry and catalysis. The compound is characterized by its two diisopropylphosphino groups attached to a pentane backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Bis(diisopropylphosphino)pentane can be synthesized through the reaction of 1,5-dibromopentane with lithium diisopropylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,5-Bis(diisopropylphosphino)pentane primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel acetate. These reactions are often carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Substitution Reactions: Can involve reagents like halides or other phosphines, and are usually conducted in polar solvents such as acetonitrile.
Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, forming stable chelates with the metal center.
科学的研究の応用
1,5-Bis(diisopropylphosphino)pentane is widely used in scientific research due to its ability to form stable complexes with transition metals. These complexes are valuable in various fields:
Chemistry: Used as ligands in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems where the metal-ligand complex can target specific cells or tissues.
Industry: Employed in the development of new materials and catalysts for industrial processes, including polymerization and hydrogenation reactions.
作用機序
The mechanism by which 1,5-Bis(diisopropylphosphino)pentane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diisopropylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles. The pentane backbone provides flexibility, allowing the ligand to adopt different conformations to optimize metal-ligand interactions.
類似化合物との比較
1,5-Bis(diphenylphosphino)pentane: Another bidentate ligand with phenyl groups instead of isopropyl groups. It is used in similar catalytic applications but offers different steric and electronic properties.
1,6-Bis(diphenylphosphino)hexane: A longer-chain analog with similar coordination properties but different spatial arrangements.
1,4-Bis(diphenylphosphino)butane: A shorter-chain analog that provides different coordination geometries and reactivities.
Uniqueness: 1,5-Bis(diisopropylphosphino)pentane is unique due to its diisopropyl groups, which provide a balance of steric bulk and electronic donation. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in specific reactions.
特性
CAS番号 |
188642-92-4 |
|---|---|
分子式 |
C17H38P2 |
分子量 |
304.4 g/mol |
IUPAC名 |
5-di(propan-2-yl)phosphanylpentyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C17H38P2/c1-14(2)18(15(3)4)12-10-9-11-13-19(16(5)6)17(7)8/h14-17H,9-13H2,1-8H3 |
InChIキー |
PFQILMULNKUBNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(CCCCCP(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


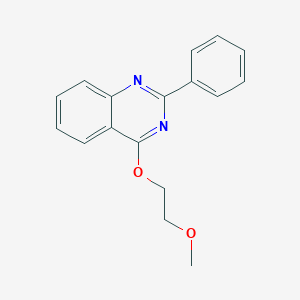
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
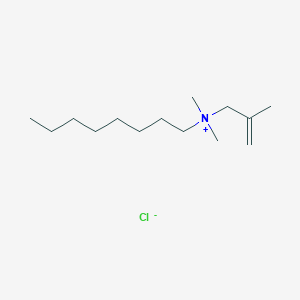
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)

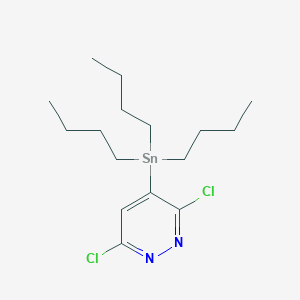
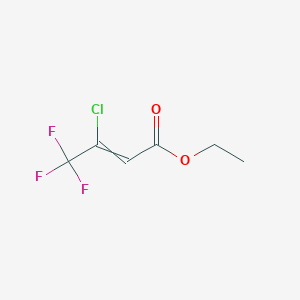

![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

